2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid
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Overview
Description
2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid is an organic compound with a complex structure that includes a chloro-substituted benzoic acid core, an isopropoxybenzoyl group, and a carbonothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the isopropoxybenzoyl intermediate: This step involves the reaction of 3-isopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Amidation reaction: The acid chloride is then reacted with an amine to form the amide intermediate.
Thioamide formation: The amide intermediate undergoes a reaction with a thiol reagent to form the carbonothioyl linkage.
Final coupling: The thioamide intermediate is then coupled with 2-chloro-5-aminobenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Hydrolysis: The amide and thioamide linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products Formed
Substitution reactions: Products include substituted derivatives with various functional groups replacing the chloro group.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the compound, depending on the specific reaction.
Hydrolysis: Products include the corresponding carboxylic acids and amines or thiols.
Scientific Research Applications
2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-aminobenzoic acid: Shares the chloro-substituted benzoic acid core but lacks the isopropoxybenzoyl and carbonothioyl groups.
3-Isopropoxybenzoic acid: Contains the isopropoxybenzoyl group but lacks the chloro and carbonothioyl groups.
Thioamide derivatives: Compounds with similar carbonothioyl linkages but different aromatic or aliphatic groups.
Uniqueness
2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-5-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-10(2)25-13-5-3-4-11(8-13)16(22)21-18(26)20-12-6-7-15(19)14(9-12)17(23)24/h3-10H,1-2H3,(H,23,24)(H2,20,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMPGEUQCXJLFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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